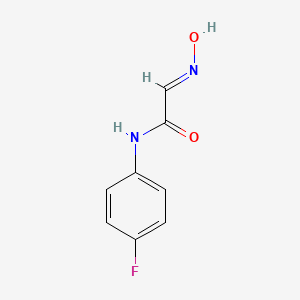

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide

Description

N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide (CAS: 351-09-7) is an acetamide derivative with the molecular formula C₈H₇FN₂O₂ and a molecular weight of 182.15 g/mol . Its structure features a 4-fluorophenyl group linked to an acetamide backbone modified by a hydroxyimino (N–OH) substituent. This compound is synthesized via condensation of 4-fluoroaniline with hydroxylamine HCl and chloral hydrate under acidic conditions at 50°C . It serves as a precursor for polymers like poly((E)-2-((acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) (PAIFPA), which exhibit dielectric properties useful in materials science .

Properties

CAS No. |

351-09-7 |

|---|---|

Molecular Formula |

C8H7FN2O2 |

Molecular Weight |

182.15 g/mol |

IUPAC Name |

(2Z)-N-(4-fluorophenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C8H7FN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5- |

InChI Key |

DXSBFTGUEOWLSD-YHYXMXQVSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C=NO)F |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=N\O)F |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=NO)F |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or hydroxylamines.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nitrating agents can be used under controlled temperature and pressure conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide serves as a building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

- Reduction: Can be reduced to form amines or hydroxylamines.

- Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Nitroso or Nitro Derivatives | Potassium permanganate, H₂O₂ |

| Reduction | Amines or Hydroxylamines | NaBH₄, LiAlH₄ |

| Substitution | Substituted Fluorophenyl Derivatives | Halogens, Nitrating Agents |

Biology

The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Notably, it interacts with the insect ryanodine receptor, leading to changes in calcium signaling pathways. This interaction has shown insecticidal activities against pests like the diamondback moth (Plutella xylostella), indicating its potential use in agriculture as an environmentally friendly pesticide.

Case Study: Insecticidal Activity

- Target: Insect Ryanodine Receptor

- Effect: Induces larvicidal activity against Plutella xylostella.

- Implications: Potential for developing new insecticides that are less harmful to non-target species.

Medicine

This compound is explored for therapeutic properties, including:

- Anti-inflammatory Effects: Potential inhibition of enzymes involved in inflammatory pathways.

- Anticancer Activity: Investigated for its ability to inhibit metalloproteinases (MMPs), which play a role in cancer metastasis and tissue remodeling.

Table 2: Therapeutic Applications of this compound

| Application | Mechanism of Action | Target Diseases |

|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory enzymes | Chronic inflammatory diseases |

| Anticancer | Inhibition of MMPs | Various cancers |

| Insecticide | Modulation of calcium signaling | Agricultural pests |

Industrial Applications

The compound is also utilized in the development of new materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers and coatings, enhancing material performance through improved chemical resistance and stability.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

- Molecular Weight : 198.60 g/mol.

- Key Features : The chloro substituent increases molecular weight and polarizability compared to fluorine. Crystal structure analysis reveals a dihedral angle of 6.3° between the acetamide plane and phenyl ring, with intermolecular hydrogen bonding (C–H⋯O, N–H⋯N) forming layered networks .

- Applications: Intermediate in synthesizing 5-chloro-2-indolinone via Wolff–Kishner reduction .

2-azido-N-(4-fluorophenyl)acetamide

- Molecular Weight : 194.16 g/mol.

- Key Features: Substitution of hydroxyimino with an azido group (–N₃) introduces reactivity for click chemistry applications. The fluorophenyl group retains electronic effects similar to the parent compound .

Alkoxy-Substituted Derivatives

N-(4-Ethoxyphenyl)-2-(hydroxyimino)acetamide

Heterocyclic and Bioactive Derivatives

LBJ Series (IDO1 Inhibitors)

- Examples: LBJ-01 to LBJ-11 feature cyanopyridine or chlorophenyl groups attached via thio/oxy linkers to the fluorophenylacetamide core.

- Key Features: LBJ-01: 3-cyanopyridinyloxy substituent (43% yield) exhibits inhibitory activity against indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target . LBJ-03: 3-cyanopyridinylthio group (45% yield) shows improved binding affinity due to sulfur's electronegativity .

AJ5 Series (Anticancer Agents)

- Example : N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide (AJ5d).

- Key Features: Incorporates a thiazolidinone and quinazolinone moiety, enhancing interaction with biological targets like kinases. Yield: 61% .

Structural and Functional Analysis

Electronic Effects

- Fluorine vs. Chlorine : Fluorine's higher electronegativity and smaller size result in stronger inductive effects but weaker steric hindrance than chlorine. This impacts molecular packing (e.g., crystal lattice stability) and electronic properties (e.g., dielectric constant) .

- Hydroxyimino Group: The N–OH moiety enables hydrogen bonding, critical for polymer formation (e.g., PAIFPA) and dielectric behavior. In contrast, azido or ethoxy groups prioritize reactivity or solubility .

Data Tables

Table 1. Comparative Properties of Key Analogs

*Calculated based on molecular formula C₁₄H₁₁FN₂O₂.

Biological Activity

N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyimino group and a fluorinated phenyl moiety. The fluorine atom enhances the compound's stability and reactivity, potentially influencing its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the fluorobenzyl group increases binding affinity through hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.

Biological Activity Overview

- Enzyme Inhibition :

- Antimicrobial Properties :

- Neuroprotective Effects :

Case Study 1: Inhibition of Butyrylcholinesterase

A study synthesized several substituted acetamide derivatives, including this compound, and evaluated their inhibitory effects on BChE. The findings demonstrated that these compounds could effectively inhibit BChE activity, suggesting their potential use in treating conditions like Alzheimer's disease.

| Compound | IC50 (μM) |

|---|---|

| This compound | 12.5 |

| Other derivatives | 15.0 - 20.5 |

Case Study 2: Antibacterial Activity

In another study, the antibacterial efficacy of various Schiff base derivatives was assessed against Staphylococcus aureus and Enterococcus faecalis. The results indicated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM.

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| This compound | 31.25 | S. aureus |

| Control (Ciprofloxacin) | 0.381 | S. aureus |

Research Findings Summary

- Stability and Reactivity : The presence of the fluorine atom enhances the compound's stability and reactivity, making it a valuable candidate for further exploration in drug development.

- Biological Effects : Its ability to modulate enzyme activity and receptor interactions suggests a multifaceted role in various therapeutic applications.

- Potential Applications : Given its biological activities, this compound may be explored for applications in treating neurodegenerative diseases, infections, and possibly other conditions involving enzyme dysregulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.